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molecular formula C13H12N2O5S B1678887 Nimesulide CAS No. 51803-78-2

Nimesulide

Cat. No. B1678887
M. Wt: 308.31 g/mol
InChI Key: HYWYRSMBCFDLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05744165

Procedure details

41 grams of nimesulide-sodium salt/βCD complex of 1:1 molar ratio are obtained as a yellow fine powder. The resultant nimesulide content is 20.0±0.2% measured by UV-spectrophotometry. Solubility properties are such that 100 mg of the complex can be dissolved in 6 ml of distilled water, resulting in a slightly opalescent solution with approximately 3.5 mg/ml nimesulide content. The solution has a pH value of 8.3±0.1.
Name
nimesulide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:7]=[CH:8][C:9]([N+:19]([O-:21])=[O:20])=[CH:10][C:11]=1[O:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)(=[O:4])=[O:3].[Na]>O>[CH3:1][S:2]([NH:5][C:6]1[CH:7]=[CH:8][C:9]([N+:19]([O-:21])=[O:20])=[CH:10][C:11]=1[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:3])=[O:4] |f:0.1,^1:21|

Inputs

Step One
Name
nimesulide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)NC=1C=CC(=CC1OC=2C=CC=CC2)[N+](=O)[O-].[Na]
Step Two
Name
complex
Quantity
100 mg
Type
reactant
Smiles
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC=1C=CC(=CC1OC=2C=CC=CC2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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